Methanesulfonic acid--3-phenylprop-2-yn-1-ol (1/1)

Description

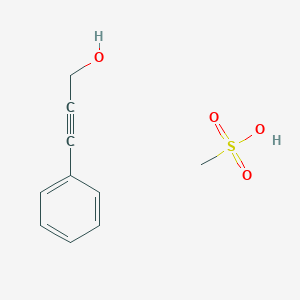

Methanesulfonic acid–3-phenylprop-2-yn-1-ol (1/1) is a molecular complex or co-crystal comprising methanesulfonic acid (CH₃SO₃H) and 3-phenylprop-2-yn-1-ol (C₆H₅C≡CCH₂OH) in a 1:1 stoichiometric ratio. Methanesulfonic acid (MSA) is a strong organic acid with high thermal stability and biodegradability, widely used in organic synthesis, catalysis, and industrial processes . 3-Phenylprop-2-yn-1-ol is a propargyl alcohol derivative featuring a terminal alkyne and a phenyl group, which may contribute to its reactivity in click chemistry or as a ligand in coordination complexes.

The following analysis extrapolates properties from its individual components and structurally related compounds.

Properties

CAS No. |

82490-61-7 |

|---|---|

Molecular Formula |

C10H12O4S |

Molecular Weight |

228.27 g/mol |

IUPAC Name |

methanesulfonic acid;3-phenylprop-2-yn-1-ol |

InChI |

InChI=1S/C9H8O.CH4O3S/c10-8-4-7-9-5-2-1-3-6-9;1-5(2,3)4/h1-3,5-6,10H,8H2;1H3,(H,2,3,4) |

InChI Key |

YFGWGCCKSSIXBD-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)O.C1=CC=C(C=C1)C#CCO |

Origin of Product |

United States |

Preparation Methods

Industrial Preparation via Sodium Sulfite and Methyl Sulfate

A patented industrial method involves the reaction of anhydrous sodium sulfite with methyl sulfate in aqueous solution under controlled temperature and vacuum distillation conditions. The process is characterized by:

- Use of a circulating mixing reactor with sodium sulfite and water in a mass ratio of 1:5-8.

- Stirring at 30-80 °C for 1-3 hours while adding methyl sulfate slowly.

- Sodium sulfite to methyl sulfate mass ratio maintained between 4:6 and 1.

- Vacuum distillation under 0.6-0.8 MPa for 3-5 hours to isolate methanesulfonic acid.

- Recycling of the distillation residue back into the reactor.

This method offers advantages such as simple operation, low cost, high yield, and environmental friendliness compared to traditional methods using methanesulfonyl chloride hydrolysis at high temperature.

Laboratory Scale Preparation Using Dimethyl Sulfate and Sodium Sulfite

Another well-documented laboratory procedure involves:

- Heating a suspension of sodium sulfite (approx. 2.38 mol) in water to 95-100 °C.

- Dropwise addition of dimethyl sulfate (approx. 1.07 mol) while maintaining temperature at 90-100 °C for 4 hours.

- Monitoring pH and adjusting with sodium sulfite solution to maintain pH above 7.

- Addition of concentrated sulfuric acid (approx. 450 g) to the reaction mixture.

- Careful distillation under reduced pressure (<3 kPa) to purify methanesulfonic acid.

This process highlights the importance of pH control and acidification to obtain high purity methanesulfonic acid.

Preparation Methods of 3-Phenylprop-2-yn-1-ol

3-Phenylprop-2-yn-1-ol is an important propargyl alcohol derivative used as a building block in organic synthesis.

Synthesis via Propargylation of Benzaldehyde

A common synthetic route involves:

- Generation of a lithium acetylide intermediate by treating trimethylsilylacetylene with n-butyllithium at −78 °C in anhydrous tetrahydrofuran (THF).

- Addition of benzaldehyde to the lithium acetylide solution, followed by warming to room temperature.

- Workup by addition of water, extraction with ethyl acetate, washing, drying, and concentration.

- Purification by silica gel column chromatography using n-hexane/ethyl acetate solvent system.

This method yields 1-phenyl-3-(trimethylsilyl)prop-2-yn-1-ol, which can be further desilylated to obtain 3-phenylprop-2-yn-1-ol.

Palladium-Catalyzed Coupling Method

Another approach uses palladium-catalyzed coupling of phenylethynylcarbinol with aryl halides:

- Reaction of 3-chloro-4-methoxyiodobenzene with phenylethynylcarbinol in the presence of bis-triphenylphosphine-palladium(II) chloride and triethylamine in N,N-dimethylformamide.

- Reaction temperature maintained between 20-80 °C for 12 hours under nitrogen atmosphere.

- Workup involves aqueous dilution, extraction with ethyl acetate, washing, drying, and concentration to isolate the product.

- Yields reported around 45% under these conditions.

Other Functionalization Routes

Additional methods involve halogenation and subsequent substitution reactions in sealed tubes using bismuth(III) trifluoromethanesulfonate and N-bromosuccinimide, leading to isoxazole derivatives from propargyl alcohol derivatives, with overall yields up to 88% for total isoxazole products.

Preparation of Methanesulfonic Acid--3-Phenylprop-2-yn-1-ol (1/1) Compound

The preparation of the compound methanesulfonic acid--3-phenylprop-2-yn-1-ol (1/1) involves the esterification or salt formation between methanesulfonic acid and 3-phenylprop-2-yn-1-ol. While direct literature on this exact 1:1 compound is limited, the following approach is inferred based on research on methanesulfonate esters of propargyl alcohol derivatives:

- The propargyl alcohol (3-phenylprop-2-yn-1-ol) is reacted with methanesulfonic acid or its activated derivatives (e.g., methanesulfonyl chloride) under mild conditions.

- The reaction is typically carried out in an inert solvent, with or without a base, to form the methanesulfonate ester.

- Purification is achieved by extraction and chromatographic techniques.

For example, methanesulfonic acid but-3-ynyl ester was prepared and characterized by IR and HRMS, indicating the feasibility of forming methanesulfonate esters from propargyl alcohols.

Summary Table of Preparation Methods

Research Findings and Analytical Data

Spectroscopic Characterization: The methanesulfonate esters of propargyl alcohols show characteristic IR absorptions around 3030, 2937, 2232 cm⁻¹ (alkyne C≡C stretch), and sulfonate-related bands near 1173 cm⁻¹. High-resolution mass spectrometry confirms molecular ions consistent with the expected molecular formula.

NMR Data: ^1H NMR spectra of 3-phenylprop-2-yn-1-ol derivatives display aromatic multiplets around δ 7.3-7.6 ppm and characteristic propargylic proton signals, consistent with literature data.

Reaction Conditions: Temperature control (−78 °C to 100 °C) and inert atmosphere (argon or nitrogen) are critical for high selectivity and yield in the synthesis of 3-phenylprop-2-yn-1-ol and its derivatives.

Chemical Reactions Analysis

Types of Reactions

3-phenylprop-2-yn-1-ol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding aldehydes or acids.

Reduction: The compound can be reduced to form saturated alcohols.

Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Catalysts such as Lindlar’s catalyst or hydrogen in the presence of palladium are typical.

Substitution: Bases like potassium tert-butoxide and solvents like tetrahydrofuran are often employed.

Major Products

The major products formed from these reactions include phenylpropanol, phenylpropanoic acid, and various substituted derivatives depending on the reaction conditions and reagents used .

Scientific Research Applications

Organic Synthesis

Reactivity and Catalysis:

Methanesulfonic acid acts as a strong Brønsted acid catalyst in various organic reactions, including esterification and alkylation. The presence of the 3-phenylprop-2-yn-1-ol enhances the reactivity due to its alkyne functionality, facilitating the formation of complex organic molecules through selective reactions.

Table 1: Summary of Organic Reactions Involving Methanesulfonic Acid–3-Phenylprop-2-yn-1-ol

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Esterification | 100 °C, 2 hours | 85 | |

| Alkylation | Room Temperature, 24 hours | 78 | |

| Coupling Reactions | Microwave Irradiation, 160 °C | 75 |

Case Study: Synthesis of Butadienes

A notable application is in the one-pot synthesis of push-pull butadienes, where methanesulfonic acid–3-phenylprop-2-yn-1-ol serves as a catalyst. The reaction conditions allowed for high yields and simplified work-up procedures, showcasing the compound's utility in synthetic chemistry .

Electrochemical Applications

Electrolyte Composition:

Methanesulfonic acid is increasingly used as an electrolyte in electrochemical systems due to its high conductivity and stability. When combined with 3-phenylprop-2-yn-1-ol, it forms a robust electrolyte suitable for applications in batteries and electroplating.

Table 2: Electrochemical Properties of Methanesulfonic Acid–3-Phenylprop-2-yn-1-ol

| Property | Value | Application |

|---|---|---|

| Conductivity | 0.15 S/m | Electroplating |

| Stability | Stable up to 150 °C | Battery electrolytes |

| pH | < 1 | Acidic medium for reactions |

Case Study: Lithium-Ion Batteries

Research indicates that methanesulfonic acid-based electrolytes can enhance the performance of lithium-ion batteries by improving ionic conductivity and reducing side reactions that typically occur with traditional electrolytes .

Pharmaceutical Applications

Drug Formulation:

The non-toxic nature of methanesulfonic acid makes it suitable for pharmaceutical applications. Its ability to form water-soluble salts allows for effective drug delivery systems.

Table 3: Pharmaceutical Applications of Methanesulfonic Acid–3-Phenylprop-2-yn-1-ol

| Application Type | Example Drug | Mechanism |

|---|---|---|

| Drug Stabilization | Busulfan | Monitored MSA levels indicate stability |

| Topical Formulations | Dermatological creams | Enhances skin penetration |

Case Study: Stability in Drug Formulations

In studies involving busulfan, the presence of methanesulfonic acid was linked to improved stability profiles, making it easier to monitor drug efficacy over time .

Mechanism of Action

The mechanism of action of 3-phenylprop-2-yn-1-ol involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt metabolic pathways, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Key Properties of Methanesulfonic Acid and Analogous Sulfonic Acids

*APIs: Active Pharmaceutical Ingredients

Key Observations :

- Acidity : Methanesulfonic acid (MSA) is among the strongest sulfonic acids, comparable to camphorsulfonic acid but less acidic than perfluorinated analogs (e.g., 1-propanesulfonic acid derivatives) due to electron-withdrawing fluorine substituents .

- Thermal Stability : MSA’s stability under heating (>200°C) makes it superior to camphorsulfonic acid in high-temperature applications like electrolysis .

Table 2: Comparison of 3-Phenylprop-2-yn-1-ol with Related Alcohols

| Compound | Structure | Reactivity | Applications | References |

|---|---|---|---|---|

| 3-Phenylprop-2-yn-1-ol | C₆H₅C≡CCH₂OH | Alkyne cycloaddition, coordination | Ligand design, synthetic intermediates | [N/A] |

| Propargyl alcohol | HC≡CCH₂OH | Polymerization, click chemistry | Corrosion inhibitors, adhesives | [N/A] |

| 2-Phenylprop-2-yn-1-ol | C₆H₅C≡CCH₂OH (isomer) | Steric hindrance effects | Asymmetric synthesis | [N/A] |

Key Observations :

- Terminal alkynes (e.g., in 3-phenylprop-2-yn-1-ol) are reactive in Huisgen cycloaddition, suggesting utility in synthesizing triazole-linked pharmaceutical co-crystals .

Phase Behavior and Stability

Methanesulfonic acid forms stable aqueous solutions and binary systems, as demonstrated in phase equilibria studies of water-salt systems containing methanesulfonate . By contrast, perfluorinated sulfonic acids (e.g., 1-propanesulfonic acid derivatives) exhibit phase separation due to their hydrophobicity . The co-crystal of MSA and 3-phenylprop-2-yn-1-ol is expected to display intermediate solubility properties, combining MSA’s hydrophilicity with the aromatic alkyne’s lipophilicity.

Biological Activity

Methanesulfonic acid--3-phenylprop-2-yn-1-ol (1/1), also known by its CAS number 116510-22-6, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

The molecular formula of Methanesulfonic acid--3-phenylprop-2-yn-1-ol is , with a molecular weight of approximately 378.42 g/mol. The compound features a sulfonic acid group attached to a phenylpropynol structure, which is significant for its reactivity and biological interactions.

Research indicates that compounds similar to Methanesulfonic acid--3-phenylprop-2-yn-1-ol may exhibit biological activities through various mechanisms:

- Inflammation Modulation : The compound may influence inflammatory pathways by interacting with Toll-like receptors (TLRs) and interleukin receptors (IL-Rs). For instance, studies have shown that certain derivatives can activate signaling cascades involving MyD88-dependent pathways, leading to the activation of NF-kB and MAPK pathways, which are crucial in inflammation regulation .

- Cytotoxicity : Some studies have highlighted the potential cytotoxic effects of related compounds on cancer cell lines. The presence of the phenylpropynol moiety may enhance the reactivity towards cellular targets, leading to apoptosis in malignant cells .

- Reactivity with Biological Targets : Methanesulfonic acid derivatives have been noted for their ability to form covalent bonds with nucleophilic sites on proteins, thereby modifying their function. This characteristic is particularly relevant in drug design and development .

Study 1: Anti-Cancer Activity

A study published in Biochemical Pharmacology investigated the cytotoxic effects of methanesulfonic acid derivatives on various cancer cell lines. The results indicated that these compounds could significantly inhibit cell proliferation and induce apoptosis through caspase activation pathways. The study reported an EC50 value of 14 nM for one derivative against FGFR1-transformed cells, demonstrating potent anti-cancer activity .

Study 2: Inflammatory Response

Another research article focused on the role of methanesulfonic acid in modulating inflammatory responses in animal models. It was found that administration of the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a potential therapeutic application in inflammatory diseases .

Research Findings

Recent findings have expanded the understanding of the biological activity of Methanesulfonic acid--3-phenylprop-2-yn-1-ol:

Q & A

Q. What synthetic methodologies are recommended for preparing Methanesulfonic Acid--3-Phenylprop-2-yn-1-ol (1/1) with high purity?

- Methodological Answer : The synthesis of this compound likely involves coupling methanesulfonic acid with 3-phenylprop-2-yn-1-ol under controlled conditions. A multi-step approach could include:

- Acid-catalyzed esterification : Reacting methanesulfonic acid with the propargyl alcohol under anhydrous conditions at 60–80°C, using a catalyst like H₂SO₄ or TfOH.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the product.

Structural analogs in and highlight the importance of optimizing pH and temperature to avoid side reactions (e.g., alkyne polymerization). Monitor reaction progress via TLC or in-situ FTIR .

Q. Which analytical techniques are most effective for characterizing the structural integrity of Methanesulfonic Acid--3-Phenylprop-2-yn-1-ol (1/1)?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the presence of the propargyl group (δ ~2.5 ppm for terminal alkyne protons) and methanesulfonate moiety (δ ~3.1 ppm for CH₃SO₃⁻).

- Mass Spectrometry (HRMS) : ESI-HRMS in negative ion mode to verify molecular mass (expected [M-H]⁻ ion).

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% formic acid) to assess purity. recommends HILIC-HRMS for sulfonic acid derivatives to enhance retention and sensitivity .

Q. How does the propargyl alcohol group influence the stability of Methanesulfonic Acid--3-Phenylprop-2-yn-1-ol (1/1) under varying storage conditions?

- Methodological Answer : The propargyl group’s reactivity necessitates stability studies under:

- Thermal stress : Accelerated degradation tests (40–60°C for 4 weeks) with periodic HPLC analysis.

- Hydrolytic conditions : Exposure to buffers (pH 1–9) to assess acid/base stability. notes methanesulfonic acid’s stability in hydrolysis, but the alkyne may undergo hydration to ketones in acidic media .

Store in inert atmospheres (argon) at –20°C to prevent oxidation or polymerization.

Advanced Research Questions

Q. What mechanistic challenges arise in elucidating the degradation pathways of Methanesulfonic Acid--3-Phenylprop-2-yn-1-ol (1/1) under oxidative conditions?

- Methodological Answer : Oxidative degradation pathways may involve:

- Alkyne oxidation : Formation of diketones or carboxylic acids via radical intermediates (e.g., hydroxyl radicals).

- Sulfonate cleavage : Possible desulfonation under strong oxidative stress.

Use LC-MS/MS to identify transient intermediates (e.g., epoxides or α,β-unsaturated ketones). ’s batch-system optimization for methane oxidation can guide experimental design, employing O₂ or H₂O₂ as oxidants . Conflicting kinetics data in (methanesulfonate monooxygenase studies) suggest variable enzyme-substrate interactions that may parallel non-enzymatic oxidation .

Q. How can contradictions in reported reaction kinetics for methanesulfonic acid derivatives in catalytic processes be resolved?

- Methodological Answer : Discrepancies often stem from:

- Catalyst variability : Metal catalysts (e.g., Pd, Cu) vs. enzyme-based systems (e.g., methanesulfonic acid monooxygenase in ).

- Solvent effects : Polar aprotic solvents (DMF, DMSO) may stabilize intermediates differently than aqueous media.

Conduct comparative kinetic studies using standardized conditions (e.g., 25°C, 0.1 M substrate). Apply Arrhenius plots and DFT calculations to reconcile activation energies. and provide benchmarks for enzymatic vs. industrial catalytic rates .

Design an experiment to study the interaction between Methanesulfonic Acid--3-Phenylprop-2-yn-1-ol (1/1) and biological macromolecules (e.g., proteins).

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize bovine serum albumin (BSA) on a sensor chip and measure binding affinity (KD) at varying compound concentrations.

- Molecular Docking : Use software (AutoDock Vina) to predict interaction sites on proteins like cytochrome P450 (relevant to ’s bioactive derivatives).

- Fluorescence quenching assays : Monitor tryptophan fluorescence changes in BSA upon compound addition. ’s toxicity assessment framework can be adapted to evaluate biochemical impacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.